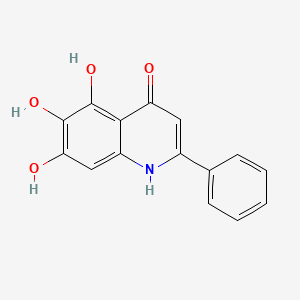

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: is a quinoline derivative known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline and a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring, altering its properties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antiviral Properties

Research indicates that quinolinone derivatives exhibit significant antiviral activity. Notably, 5,6,7-trihydroxy-2-phenylquinolin-4(1H)-one has been investigated for its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. In vitro studies demonstrated that certain derivatives of this compound could effectively inhibit Mpro activity, suggesting a viable pathway for developing antiviral agents against COVID-19 .

Anticancer Effects

The compound has also shown promising anticancer properties. Quinolinones are known to inhibit key enzymes involved in cancer cell proliferation and survival. Specifically, this compound has been reported to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines. This mechanism is critical as it disrupts the mitotic spindle formation necessary for cell division . Additionally, studies have indicated that compounds with similar structures can modulate immune responses to enhance anticancer effects .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study conducted by researchers at Shionogi Pharmaceutical explored the structure-activity relationship (SAR) of quinazolinone derivatives based on this compound. The findings revealed that specific modifications at the phenyl ring significantly enhanced inhibitory potency against Mpro. For example, substituents like fluorine or trifluoromethyl at the C2' position exhibited increased activity compared to other positions .

Case Study 2: Anticancer Mechanisms

In another investigation focusing on the anticancer properties of quinolinones, this compound was tested against various cancer types. The results indicated that this compound effectively inhibited cell growth by targeting topoisomerase II and histone deacetylases (HDAC), leading to cell cycle arrest and apoptosis . These findings underscore its potential as a lead compound in cancer therapy.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or activate specific biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific application and the biological target involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: A basic structure similar to 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one but without the hydroxyl groups.

Hydroxyquinolines: Compounds with hydroxyl groups on the quinoline ring, similar to the target compound.

Phenylquinolines: Quinoline derivatives with a phenyl group attached, similar to the target compound.

Uniqueness

This compound is unique due to the specific positions of the hydroxyl groups and the phenyl group on the quinoline ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is a derivative of quinoline that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies, highlighting its anticancer properties, antimicrobial effects, and other pharmacological activities.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance:

- Cell Viability and IC50 Values : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.32 μM against the COLO205 cell line and 0.89 μM against the H460 cell line . Although specific data for this compound is limited, its structural similarities suggest comparable efficacy.

- Mechanism of Action : The mechanism by which quinoline derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization. Molecular docking studies indicate that these compounds can bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for mitosis .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Unknown | TBD | TBD |

| 4-Phenyl-2-quinolone (related) | COLO205 | 0.32 | Tubulin inhibition |

| H460 | 0.89 | Tubulin inhibition |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been extensively studied. In vitro evaluations indicate that these compounds possess bacteriostatic effects against both Gram-positive and Gram-negative bacteria.

- Bacterial Sensitivity : Studies have reported varying degrees of sensitivity among bacterial strains. For instance, quinoline derivatives exhibited significant growth inhibition against E. coli and Pseudomonas aeruginosa .

Table 2: Antimicrobial Activity Overview

| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | E. coli | TBD | Bacteriostatic |

| Pseudomonas aeruginosa | TBD | Bacteriostatic | |

| Ciprofloxacin | Various | 0.24–7.81 | Bactericidal |

Other Pharmacological Activities

In addition to its anticancer and antimicrobial activities, this compound may exhibit other biological effects:

- Anti-inflammatory Properties : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, although specific data on this compound is still emerging.

Case Studies

A case study involving a related compound demonstrated promising results in preclinical models for cancer treatment. The study highlighted the effectiveness of structural modifications in enhancing anticancer activity while minimizing toxicity .

Eigenschaften

Molekularformel |

C15H11NO4 |

|---|---|

Molekulargewicht |

269.25 g/mol |

IUPAC-Name |

5,6,7-trihydroxy-2-phenyl-1H-quinolin-4-one |

InChI |

InChI=1S/C15H11NO4/c17-11-6-9(8-4-2-1-3-5-8)16-10-7-12(18)14(19)15(20)13(10)11/h1-7,18-20H,(H,16,17) |

InChI-Schlüssel |

NSDNCABQNXLOOI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3N2)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.